molecular formula C3H6F2N2O2S B2849822 3,3-Difluoroazetidine-1-sulfonamide CAS No. 924307-86-8

3,3-Difluoroazetidine-1-sulfonamide

Katalognummer B2849822
CAS-Nummer: 924307-86-8
Molekulargewicht: 172.15
InChI-Schlüssel: SBGHHENIBRVZAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Difluoroazetidine-1-sulfonamide is a chemical compound with the CAS Number: 924307-86-8 . It has a molecular weight of 172.16 and its IUPAC name is 3,3-difluoroazetidine-1-sulfonamide .


Molecular Structure Analysis

The molecular structure of 3,3-Difluoroazetidine-1-sulfonamide is represented by the linear formula C3H6F2N2O2S . The InChI code for this compound is 1S/C3H6F2N2O2S/c4-3(5)1-7(2-3)10(6,8)9/h1-2H2,(H2,6,8,9) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3-Difluoroazetidine-1-sulfonamide include a molecular weight of 172.16 .

Wissenschaftliche Forschungsanwendungen

Environmental Degradation and Monitoring

Sulfonamide compounds, due to their extensive use, have been a focus of environmental degradation studies. For instance, research into the microbial degradation of polyfluoroalkyl chemicals highlights the environmental fate of these compounds, including sulfonamides. These studies suggest that sulfonamides, as part of polyfluoroalkyl substances, undergo microbial and abiotic degradation, leading to the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), which are persistent environmental pollutants (Liu & Mejia Avendaño, 2013).

Pharmacological Applications

Sulfonamide inhibitors have been reviewed extensively for their roles as bacteriostatic antibiotics and in the treatment of various conditions, including bacterial infections, cancer, and viral diseases. These compounds are noted for their broad spectrum of activity and presence in many clinically used drugs across different therapeutic categories, highlighting their importance in drug development and therapy (Gulcin & Taslimi, 2018).

Environmental and Human Health Impact

Studies on polyfluoroalkyl chemicals (PFCs) in human and environmental samples indicate widespread exposure and potential health impacts. For example, research into the levels of PFCs in human blood serum across different populations underscores the ubiquitous nature of these compounds and their potential for bioaccumulation, which raises concerns regarding their environmental persistence and toxicity (Toms et al., 2009).

Anticancer and Antiviral Properties

The exploration of sulfonamide derivatives for their anticancer and antiviral properties has been a significant area of research. These compounds exhibit a variety of mechanisms of action, including inhibition of carbonic anhydrase and matrix metalloproteinases, highlighting their potential in developing new therapeutic agents for treating cancer and viral infections (Scozzafava et al., 2003).

Safety And Hazards

The safety information for 3,3-Difluoroazetidine-1-sulfonamide is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves and clothing, and ensuring good ventilation .

Zukünftige Richtungen

While specific future directions for 3,3-Difluoroazetidine-1-sulfonamide are not available, research into similar compounds, such as 3,3′-Difluoroazetidinium (DFAZ) salts, suggests potential applications in the development of high-density energetic materials .

Eigenschaften

IUPAC Name

3,3-difluoroazetidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F2N2O2S/c4-3(5)1-7(2-3)10(6,8)9/h1-2H2,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGHHENIBRVZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoroazetidine-1-sulfonamide

Synthesis routes and methods

Procedure details

To a solution of benzyl (3,3-difluoroazetidin-1-yl)sulfonylcarbamate (Preparation 22, 800 mg, 2.61 mmol) in methanol (20 mL) was added 10% palladium hydroxide on charcoal (150 mg) and methylcyclohexadiene (4.9 g, 52.3 mmol) and the mixture heated at reflux for 18 hours. Once cooled the reaction mixture was filtered through Celite™ and concentrated to give the title compound as an amber oil (410 mg, 91%).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Yield
91%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.